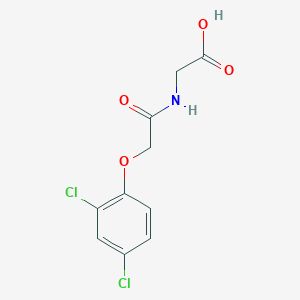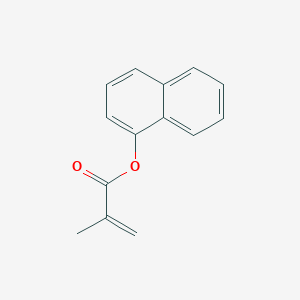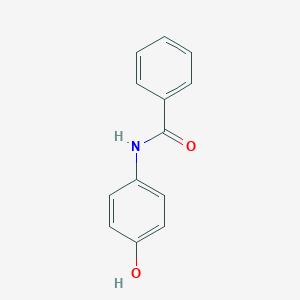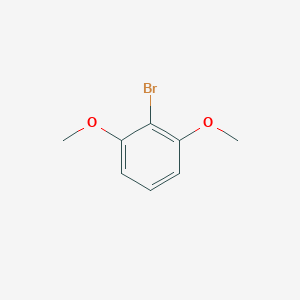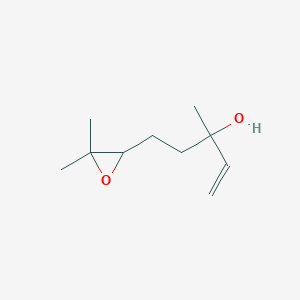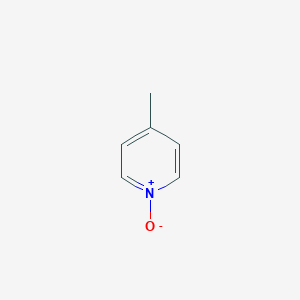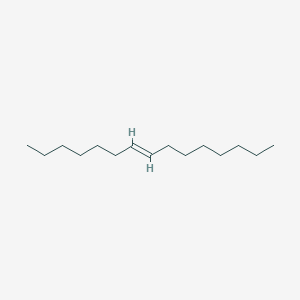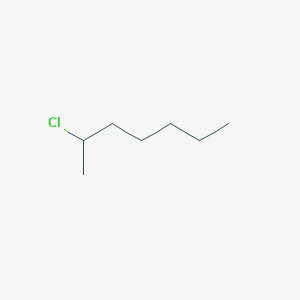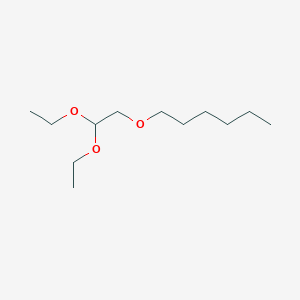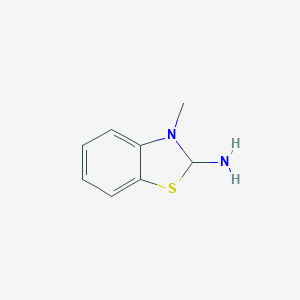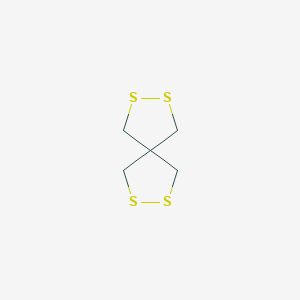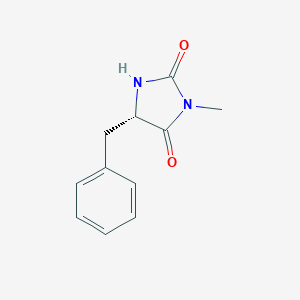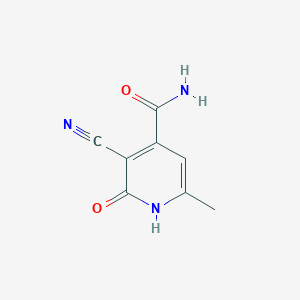
Trioctadecylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioctadecylamine, also known as stearylamine, is a long-chain primary amine that is commonly used in various scientific research applications. It is a white, waxy solid that is insoluble in water but soluble in organic solvents. Trioctadecylamine is synthesized from stearic acid and ammonia, and it has a variety of uses in the field of chemistry and biology.
Mecanismo De Acción
Trioctadecylamine acts as a surfactant by reducing the surface tension of liquids and increasing their wetting ability. It also acts as a corrosion inhibitor by forming a protective layer on metal surfaces. In gene therapy, trioctadecylamine is used as a cationic lipid to form liposomes that can deliver genetic material into cells. Trioctadecylamine can also form stable complexes with metal ions and organic molecules, making it useful in the synthesis of nanoparticles.
Efectos Bioquímicos Y Fisiológicos
Trioctadecylamine has been shown to have antimicrobial properties, and it has been used as a preservative in food and cosmetic products. It has also been shown to have antitumor activity and may have potential as a cancer therapy. Trioctadecylamine has been shown to have low toxicity in animal studies, but its effects on human health are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trioctadecylamine is a versatile compound that can be used in a variety of laboratory experiments. Its ability to form stable complexes with metal ions and organic molecules makes it useful in the synthesis of nanoparticles. However, its insolubility in water can make it difficult to work with in aqueous solutions, and its low toxicity may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the use of trioctadecylamine in scientific research. Its ability to form stable complexes with metal ions and organic molecules could be further explored for the synthesis of novel materials. Its antitumor activity could also be investigated for potential cancer therapies. Further studies are needed to better understand its effects on human health and its potential as a drug candidate.
Métodos De Síntesis
Trioctadecylamine is synthesized by the reaction of stearic acid with ammonia. The reaction takes place in the presence of a catalyst, typically a metal oxide such as copper oxide or zinc oxide. The resulting product is a white, waxy solid that is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Trioctadecylamine has a wide range of applications in scientific research. It is commonly used as a surfactant, a corrosion inhibitor, and a dispersant. Trioctadecylamine is also used as a cationic lipid in gene therapy and as a reagent in the synthesis of nanoparticles.
Propiedades
Número CAS |
102-88-5 |
|---|---|
Nombre del producto |
Trioctadecylamine |
Fórmula molecular |
C54H111N |
Peso molecular |
774.5 g/mol |
Nombre IUPAC |
N,N-dioctadecyloctadecan-1-amine |
InChI |
InChI=1S/C54H111N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
Clave InChI |
BUHHOHWMNZQMTA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Sinónimos |
Tri-octadecylAmine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



